molecular formula C13H9FO B1300074 4-(3-Fluorophenyl)benzaldehyde CAS No. 400750-63-2

4-(3-Fluorophenyl)benzaldehyde

Cat. No.: B1300074
CAS No.: 400750-63-2
M. Wt: 200.21 g/mol
InChI Key: GUECWHQTSREAMT-UHFFFAOYSA-N
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Description

4-(3-Fluorophenyl)benzaldehyde is an organic compound with the molecular formula C13H9FO. It is a derivative of benzaldehyde where a fluorine atom is substituted at the meta position of the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(3-Fluorophenyl)benzaldehyde can be synthesized through several methods. One common approach involves the halogen-exchange reaction of 4-chlorobenzaldehyde with a fluorinating agent . Another method includes the use of 3-fluorophenylboronic acid in a Suzuki coupling reaction with 4-formylphenylboronic acid under palladium catalysis .

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves large-scale halogen-exchange reactions due to their efficiency and cost-effectiveness. The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

4-(3-Fluorophenyl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(3-Fluorophenyl)benzaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3-Fluorophenyl)benzaldehyde largely depends on its application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. For example, derivatives of this compound have shown antibacterial activity by inhibiting bacterial enzymes . The exact pathways and molecular targets can vary based on the specific derivative and its intended use .

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluorobenzaldehyde
  • 3-Fluorobenzaldehyde
  • 2-Fluorobenzaldehyde

Comparison

4-(3-Fluorophenyl)benzaldehyde is unique due to the presence of the fluorine atom at the meta position of the phenyl ring, which can influence its reactivity and the types of reactions it undergoes. Compared to its isomers, it may exhibit different physical and chemical properties, such as boiling point and solubility .

Properties

IUPAC Name

4-(3-fluorophenyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FO/c14-13-3-1-2-12(8-13)11-6-4-10(9-15)5-7-11/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUECWHQTSREAMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10362742
Record name 4-(3-fluorophenyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10362742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

400750-63-2
Record name 4-(3-fluorophenyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10362742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3'-fluoro-[1,1'-biphenyl]-4-carbaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Q & A

Q1: What is the role of 4-(3-Fluorophenyl)benzaldehyde in the synthesis of safinamide mesylate?

A1: this compound serves as a crucial intermediate in the synthesis of safinamide mesylate []. The synthesis process involves reacting 3-fluorobenzylchloride with p-hydroxy benzaldehyde to yield this compound. This compound then undergoes condensation with (S)-2-amino methyl propionate hydrochloride to form (S)-2-[4-(3-fluorophenyl)benzylamine]propanamide, which is further processed to obtain safinamide mesylate [].

Q2: Are there alternative synthesis routes for safinamide mesylate that don't utilize this compound?

A2: While the provided research focuses on a specific synthesis route utilizing this compound [], exploring alternative synthesis pathways for safinamide mesylate is beyond the scope of this Q&A. Further research and literature review are recommended to explore potential alternative synthetic approaches.

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